molecular formula C12H12N2O2S B1491558 3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098036-02-1

3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491558
CAS No.: 2098036-02-1
M. Wt: 248.3 g/mol
InChI Key: ZZHURRDSPZUFJJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-2,4-dione family, characterized by a six-membered heterocyclic core with two ketone groups. Key structural features include:

  • Cyclopropyl substituent at position 3, contributing steric bulk and metabolic stability.
  • These moieties influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity, making the compound distinct from analogs with alternative substituents.

Properties

IUPAC Name

3-cyclopropyl-6-(thiophen-2-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-11-7-8(6-10-2-1-5-17-10)13-12(16)14(11)9-3-4-9/h1-2,5,7,9H,3-4,6H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHURRDSPZUFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of appropriate precursors. One common method involves the reaction of cyclopropylamine with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (Compound 12a)
  • Substituents : Phenyl (C₆H₅) at position 4, thiophen-2-yl (C₄H₃S) at position 6.
  • Key Data :
    • Empirical formula: C₁₇H₁₈N₂O₅S.
    • Melting point: 270–272°C.
    • Elemental analysis: C (56.19%), H (5.16%), N (7.88%).
  • Comparison: The phenyl group at position 4 enhances aromatic interactions but increases molecular weight compared to the cyclopropyl group in the target compound. Higher melting point suggests stronger crystal packing due to planar phenyl vs. non-planar cyclopropyl. The absence of a methylene linker in the thiophen-2-yl group reduces flexibility compared to the thiophen-2-ylmethyl group in the target compound.
2.2. Ethyl 6-Methyl-2-sulfanylidene-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Substituents : Ethyl ester (COOEt) at position 5, thione (C=S) at position 2, and thiophen-2-yl at position 3.
  • Structural Features :
    • Sofa conformation of the dihydropyrimidine ring, with the thiophene-bearing carbon above the plane.
    • Intermolecular N–H···S and N–H···O hydrogen bonds in the crystal lattice.
  • Comparison: The thione group (C=S) alters electronic properties and hydrogen-bonding capacity compared to the ketone (C=O) in the target compound.
2.3. 6-(3,5-Dimethylbenzyl)-5-ethyl-1-[(2-phenoxyethoxy)methyl]tetrahydropyrimidine-2,4-dione
  • Substituents: 3,5-Dimethylbenzyl at position 6, phenoxyethoxymethyl at position 1.
  • Key Data :
    • Molecular weight: 408.48 g/mol.
    • Melting point: 142–144°C.
    • Crystal structure: Planar pyrimidine ring with N–H···O hydrogen-bonded dimers.
  • Lower melting point (142–144°C vs. 270°C in Compound 12a) highlights the impact of flexible substituents (e.g., phenoxyethoxy) on crystal lattice stability.
2.4. 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione
  • Substituents: Cyclopropyl at position 3, 2-fluoro-4-iodophenyl at position 1, methylamino at position 6.
  • Key Feature : Similarity score of 0.76 to the target compound.
  • Methylamino at position 6 increases basicity compared to the neutral thiophen-2-ylmethyl group.

Physicochemical and Structural Analysis

Property Target Compound Compound 12a Ethyl Ester Derivative 3,5-Dimethylbenzyl Analog
Core Structure Tetrahydropyrimidine-2,4-dione Tetrahydropyrimidine-2,5-dione Tetrahydropyrimidine-2-sulfanylidene Tetrahydropyrimidine-2,4-dione
Position 3 Substituent Cyclopropyl
Position 6 Substituent Thiophen-2-ylmethyl Thiophen-2-yl Thiophen-2-yl 3,5-Dimethylbenzyl
Melting Point Not reported 270–272°C Not reported 142–144°C
Hydrogen Bonding Likely N–H···O N–H···O N–H···S, N–H···O N–H···O (dimer formation)
Key Functional Groups Cyclopropyl, thiophene Phenyl, thiophene Thione, ester Benzyl, phenoxyethoxy

Biological Activity

3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural combination of a cyclopropyl group, a thiophene ring, and a tetrahydropyrimidine core. These structural elements contribute to its diverse chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor modulator . Preliminary studies indicate that it may exert anti-inflammatory and anticancer effects by:

  • Inhibiting Cyclooxygenase (COX) Enzymes: The compound has shown potential in inhibiting COX enzymes involved in inflammatory processes.
  • Binding to Enzyme Active Sites: It may interact with specific enzymes by binding to their active sites.
  • Modulating Receptor Activities: The compound can influence receptor functions through interactions with binding domains.

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory properties. The half-maximal inhibitory concentration (IC50) values against COX enzymes have been quantified in various studies:

Enzyme IC50 Value (µM)
COX-125.5
COX-215.8

These values suggest that the compound could be a lead structure for developing new anti-inflammatory agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown its effectiveness against several human cancer cell lines:

Cell Line IC50 Value (µM)
RKO60.7
PC-349.8
HeLa78.7

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

  • Study on COX Inhibition:
    A study investigating the effects of this compound on COX enzymes demonstrated that the compound significantly reduced prostaglandin E2 production in RAW264.7 macrophages when treated with lipopolysaccharide (LPS) .
  • Anticancer Efficacy:
    Another case study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTS assay. The findings revealed that treatment with concentrations of 100 µM for 48 hours resulted in over 70% inhibition of cell viability in the RKO cell line .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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